cis-DL-Pinonic acid

Descripción general

Descripción

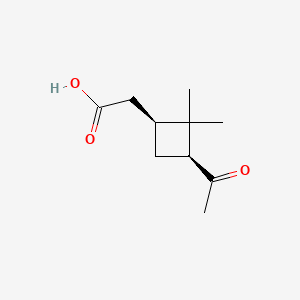

Cis-DL-Pinonic acid is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone . It is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . Its molecular formula is C10H16O3 and its molecular weight is 184.2322 .

Synthesis Analysis

The synthesis of this compound involves transforming α-pinene into cis-pinonic acid . This transformation can be achieved through the oxidation of α-pinene using oxidative reagents such as KMnO4 . The functional groups are then converted with substituted amines to result in different α-pinene derivatives .Molecular Structure Analysis

The this compound molecule contains a total of 29 atoms. There are 16 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms . The deprotonated form of this compound, the cis-pinonate anion (cPA−), can adopt two different structural configurations – open and folded .Chemical Reactions Analysis

This compound undergoes oxidation to produce secondary organic aerosol (SOA) . The photo-oxidation of pinic acid in the aqueous phase has been studied under acidic and basic pH conditions . The yields of the oxidation products of PA under acidic and basic pH conditions were observed to be drastically different .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure and its interactions with water . The detailed molecular description of cPA− hydrated clusters provides a valuable reference for understanding the initial nucleation process and aerosol formation involving organics containing both hydrophilic and hydrophobic groups .Aplicaciones Científicas De Investigación

Aerosol Formation and Atmospheric Chemistry

- Ozonolysis of Pinene : cis-DL-Pinonic acid, identified as a major product of α- and β-pinene ozonolysis, plays a crucial role in the formation of new aerosols through nucleation in the atmosphere (Jenkin, Shallcross, & Harvey, 2000).

- Secondary Organic Aerosol Formation : In a study on a Eucalyptus forest in Portugal, it was found that cis-pinonic acid, along with other pinene oxidation products, contributes significantly to the formation of secondary organic aerosols (SOA) through photooxidation processes (Kavouras, Mihalopoulos, & Stephanou, 1999).

- Scavenging of Criegee Intermediates : cis-Pinonic acid is highly efficient in scavenging Criegee intermediates on aqueous surfaces, influencing the formation and aging of secondary organic aerosols (Enami & Colussi, 2017).

Physicochemical Properties

- Thermal Properties and Solubility : A study on the synthesis and determination of thermal properties, phase equilibria, and dissociation constants of cis-pinonic acid revealed its high melting temperatures and significant implications for α-pinene SOA processes (Kołodziejczyk et al., 2019).

- Vapor Pressures and Evaporation Rates : Investigations into the vapor pressures and evaporation rates of various biogenic monoterpenes, including cis-pinonic acid, contribute to understanding their role in the atmospheric particulate matter (Bilde & Pandis, 2001).

Interaction with Water and Hydrolysis

- Hydrated Clusters of cis-Pinonic Acid : Research on the structures, energetics, and optical properties of hydrated clusters of cis-pinonic acid anion provides insights into its role in the formation of pinene-derived secondary organic aerosols (Hou et al., 2017).

- Aqueous-Phase Oxidation : The aqueous-phase oxidation of cis-pinonic acid by hydroxyl radicals under acidic and basic conditions was studied, indicating its environmental lifetime and transformation products (Witkowski & Gierczak, 2017).

Biomass Burning and Urban Aerosols

- Influence on Urban Aerosols : cis-Pinonic acid was found to have seasonal variations in urban aerosols, with its levels influenced by emissions from regional and local biomass burning (Cheng et al., 2011).

Mecanismo De Acción

Target of Action

cis-DL-Pinonic acid, also known as PA, is a major product of α-pinene oxidation . It is a C10-monocarboxylic acid with a hydrophilic –CO2H group and a hydrophobic hydrocarbon backbone It is known to interact with atmospheric components, contributing to the formation of secondary organic aerosols (soa) .

Mode of Action

It is known that this compound undergoes oxidation to produce secondary organic aerosol (soa) . In the presence of light, this compound undergoes photolysis, resulting in Norrish type II isomerization .

Biochemical Pathways

This compound is a key intermediate oxidation product of α-pinene, an important monoterpene compound in biogenic emission processes that influences the atmosphere . The photolysis of this compound leads to 3-isopropenyl-6-oxoheptanoic acid, also known as limononic acid, as the major product .

Action Environment

The action of this compound is influenced by environmental factors such as light and atmospheric conditions. Its photolysis is driven by light, and its oxidation and subsequent aerosol formation occur in the atmosphere . The presence of water also plays a significant role in its photolysis .

Safety and Hazards

According to the safety data sheet, cis-DL-Pinonic acid is classified as causing skin irritation (Category 2), eye irritation (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Direcciones Futuras

The future directions of cis-DL-Pinonic acid research could involve further investigation of its aqueous-phase photo-oxidation . Given that the pH of atmospheric aqueous phases is highly variable and has been increasing over the past 40 years, the impact of pH on the reaction mechanisms and product yields is of particular interest . Additionally, the development of organic synthesis from natural resources, including this compound, has evolved over time and allows chemists to discover many molecules .

Propiedades

IUPAC Name |

2-[(1S,3S)-3-acetyl-2,2-dimethylcyclobutyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1C[C@H](C1(C)C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17879-35-5, 61826-55-9 | |

| Record name | cis-DL-Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

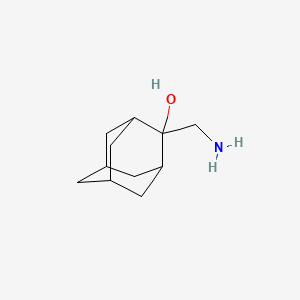

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)